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The table below summarizes the key quantitative and functional data for Akt inhibitor VIII found in the

recent literature.

Parameter Details

Also Known As Akti VIII [1] [2]

Mechanism of
Inhibition

Allosteric inhibitor (binds the PH domain) [2]

Reported Isoform
Potency (IC₅₀)

AKT1: 58 nM; AKT2: 210 nM [2]

Primary Documented
Research Application

Generation of T-cells with enhanced anti-tumor activity for adoptive cell

therapy (e.g., CAR-T, TCR-T) [1] [2]

Key Functional
Outcomes

Enriches for stem cell memory T-cells (TSCM); improves T-cell expansion,

persistence, and polyfunctionality (e.g., co-secretion of IFN-γ and IL-2);
induces a favorable metabolic profile [1]

Experimental Protocols in T-Cell Manufacturing
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The most robust data for Akt inhibitor VIII involves protocols for manufacturing potent T-cell products.

The methodology below is synthesized from recent studies [1] [2].

1. T-Cell Isolation and Activation: CD4+ and CD8+ T cells are isolated from donor leukapheresis or
patient samples using immunomagnetic bead-based separation methods (e.g., with a pan T-cell

isolation kit).
2. Inhibitor Treatment: Akt inhibitor VIII is added to the culture medium at the time of T-cell

activation. The working concentration typically used is 1–5 µM.
3. Cell Culture and Transduction: T-cells are activated with a reagent like TransAct and transduced

with a lentiviral vector (e.g., to express a CAR or TCR). Cells are cultured in media supplemented
with cytokines (e.g., IL-7 and IL-15 at 10 ng/mL) for a total manufacturing time of around 8 days. The

inhibitor is maintained throughout the culture period, with media changes every 48 hours.
4. Functional Assays: The resulting T-cells are evaluated through:

Phenotyping: Flow cytometry to confirm an early memory phenotype (high expression of
CD62L, CCR7, CXCR4).

Cytotoxicity Assays: Co-culture with target tumor cell lines to measure specific killing.
Polyfunctionality Analysis: Using platforms like the Isoplexis single-cell proteomic platform to

assess the co-production of multiple cytokines (IFN-γ, IL-2, TNF-α) upon antigen recall.
In Vivo Models: Assessment of anti-tumor activity and T-cell persistence in immunodeficient

mice engrafted with human tumors.

AKT Signaling and Inhibitor Mechanism

The following diagram illustrates the position of Akt inhibitor VIII within the PI3K/AKT signaling

pathway and its mechanism of action.
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Akt inhibitor VIII is an allosteric inhibitor that binds to the Pleckstrin Homology (PH) domain of AKT,

locking it in an inactive conformation and preventing its phosphorylation and activation [2] [3].
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Key Considerations for Your Research

Based on the available information, here are important points to consider for your work:

Predominant Application: The strongest and most current data for Akt inhibitor VIII is in the field of

cellular immunology, specifically for generating superior T-cell products for adoptive therapy [1] [2].
Its use as a direct anti-cancer agent in oncology is less documented in recent literature compared to

clinical-stage inhibitors.
Therapeutic Index Data Gap: The search results do not provide a direct, quantitative therapeutic

index (e.g., ratio of lethal dose to effective dose) comparing Akt inhibitor VIII to other AKT inhibitors.
Assessments are based on functional outcomes in specific experimental models.

Clinical Status: Note that Akt inhibitor VIII is often referred to as a "research-grade compound" [2].
It is not, to our knowledge, in clinical development itself, unlike other inhibitors mentioned such as

capivasertib (AZD5363), ipatasertib (GDC-0068), and MK-2206 [4] [5] [6].
Mechanistic Differences Matter: Be aware that allosteric and ATP-competitive AKT inhibitors can

lead to distinct resistance mechanisms [6]. This is a critical factor when comparing inhibitors and
designing long-term therapeutic strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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therapeutic-index-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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